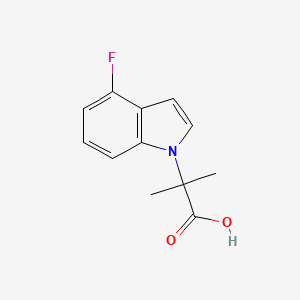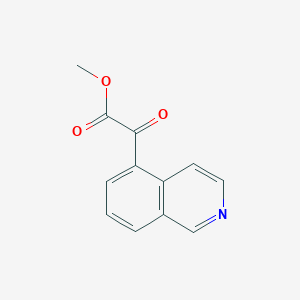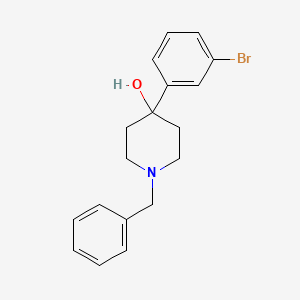
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromophenyl group attached to the piperidine ring
准备方法
The synthesis of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
化学反应分析
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or bromophenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-(3-bromophenyl)-1H-pyrazole: This compound has a pyrazole ring instead of a piperidine ring, leading to different chemical and biological properties.
1-Benzyl-4-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl-piperazine: This compound contains an isoxazole ring, which may confer different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
属性
分子式 |
C18H20BrNO |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
1-benzyl-4-(3-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-4-7-16(13-17)18(21)9-11-20(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2 |
InChI 键 |
CYGSPEZWUWAFQL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C2=CC(=CC=C2)Br)O)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
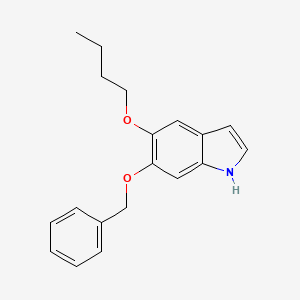
![2-[(1,1-Dimethyl-prop-2-ynyl)-ethyl-amino]-ethanol](/img/structure/B8448403.png)
![1-[(Benzenesulfonyl)methyl]-3-chloro-2-nitrobenzene](/img/structure/B8448408.png)

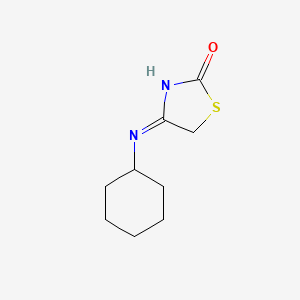
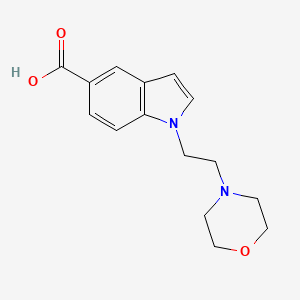
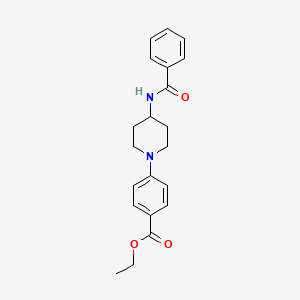
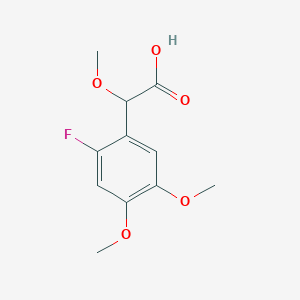
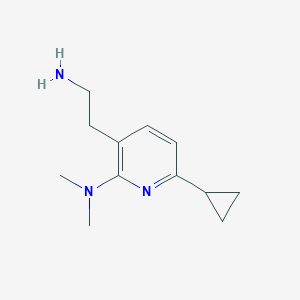
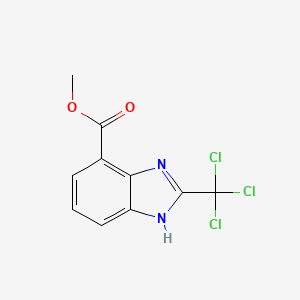
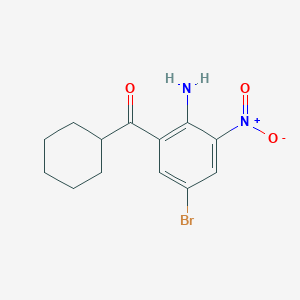
![1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole](/img/structure/B8448462.png)
